4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one

Description

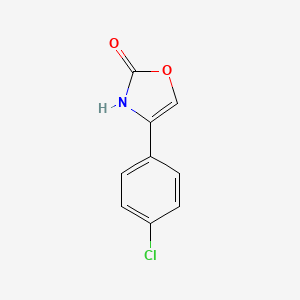

4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one is a heterocyclic compound featuring a five-membered oxazolone ring fused with a 4-chlorophenyl substituent. The oxazolone core (2,3-dihydro-1,3-oxazol-2-one) consists of an oxygen atom at position 1 and a nitrogen atom at position 3, forming a lactam-like structure. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active heterocycles, such as β-lactam antibiotics and kinase inhibitors .

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-3H-1,3-oxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBZKDNZRNRXGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36404-33-8 | |

| Record name | 4-(4-chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazolone ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxazolone ring undergoes nucleophilic attack at the carbonyl carbon (C=O) or the adjacent positions due to its electron-deficient nature:

Example : Reaction with 4-phenylbutylamine under triphosgene activation yields carboxamide derivatives (e.g., 13a in Scheme 3 of ).

Electrophilic Substitution Reactions

The 4-chlorophenyl group directs electrophilic substitution to the para position relative to the chlorine atom:

Key Insight : The electron-withdrawing Cl group deactivates the aromatic ring, favoring meta/para selectivity in nitration .

Cycloaddition and Ring Expansion

The oxazolone ring participates in [4+2] Diels-Alder reactions and cyclizations:

Example : Reaction with nitrile oxides forms isoxazole hybrids with retained antimicrobial activity .

Condensation Reactions

The active methylene group adjacent to the carbonyl facilitates Knoevenagel-type condensations:

| Reagents | Conditions | Products | References |

|---|---|---|---|

| Aromatic aldehydes | Acetic anhydride/ZnO catalyst | 4-Arylmethylidene oxazolones | |

| Aliphatic ketones | Microwave irradiation | Spirocyclic oxazolone derivatives |

Mechanistic Note : ZnO catalyzes the formation of conjugated enones via aldol-like pathways .

Oxidation and Reduction

The oxazolone ring exhibits redox activity under controlled conditions:

| Reaction Type | Reagents | Products | References |

|---|---|---|---|

| Oxidation | DDQ (dichlorodicyanoquinone) | Aromatic oxazole derivatives | |

| Reduction | NaBH₄/Pd-C | Dihydrooxazole intermediates |

Example : DDQ-mediated oxidation converts dihydrooxazolones to fully aromatic oxazoles .

Functional Group Interconversion

The carbonyl group undergoes transformations to generate bioactive analogs:

| Reaction Type | Reagents | Products | References |

|---|---|---|---|

| Carboxamide formation | Triphosgene + amines | Urea/carbamate derivatives | |

| Thiolation | Lawesson’s reagent | Thiooxazolones |

Case Study : Triphosgene-mediated coupling with 6-phenylhexanoic chloride produces antiproliferative carboxamides .

Physicochemical Factors Influencing Reactivity

- Electron Deficiency : The oxazolone ring’s conjugation system enhances electrophilicity at C-2 and C-4 .

- Steric Effects : 4-Chlorophenyl substitution hinders planarization, affecting reaction kinetics .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions .

Stability and Handling Considerations

Scientific Research Applications

4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one with analogs sharing key structural motifs, including substituted oxazolones, triazolones, and oxadiazoles.

Table 1: Structural and Molecular Comparison of Analogs

Structural and Electronic Differences

- Oxazolone vs.

- Halogen Substitution : Bromine in 4-(4-bromophenyl)-2,3-dihydro-1,3-oxazol-2-one () offers stronger halogen bonding than chlorine, which could improve binding affinity in receptor-ligand interactions .

- Oxadiazole Derivatives: Compounds like those in and replace the oxazolone with oxadiazole, a bioisostere known for metabolic stability and improved pharmacokinetics.

Pharmacological Potential

- Triazolone Analogs : ’s compound, with a cyclopropylmethyl group, may exhibit neuroprotective effects due to similarities to triazolone-based GABA modulators .

- Oxadiazole-Phthalazinone Hybrids: The extended conjugation in ’s compound (C₂₂H₁₃ClN₄O₂) could target DNA topoisomerases, a mechanism observed in related anticancer agents .

Biological Activity

4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activities of this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

The compound can be synthesized through various methods, often involving the reaction of appropriate phenyl derivatives with oxazolone precursors. The purity of commercially available samples is typically over 95%, making them suitable for biological evaluations .

Biological Activity Overview

The biological activity of 4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one has been investigated in several studies, focusing on its potential as an anticancer agent and its effects on various biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the inhibitory concentrations (IC50) observed in different studies:

These findings suggest that the compound exhibits potent activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2), with notable efficacy against pancreatic cancer cells (PANC-1).

The mechanism by which 4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one exerts its anticancer effects appears to involve the modulation of apoptotic pathways. Flow cytometry analyses have indicated that treatment with this compound leads to increased levels of p53 expression and activation of caspase-3, which are critical mediators of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazolone derivatives. Modifications at the para position of the phenyl ring have been shown to influence potency significantly. For instance, substituents such as halogens can enhance or diminish activity depending on their electronic properties .

Key Findings from SAR Studies:

- The introduction of electron-withdrawing groups (EWGs) at specific positions on the phenyl ring generally increases potency.

- Compounds with a para-chloro substitution demonstrated improved activity compared to their non-substituted analogs.

Case Studies

Several case studies have documented the efficacy of 4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one in preclinical models:

- MCF-7 Breast Cancer Model : Treatment with the compound resulted in a significant reduction in tumor size and increased apoptosis markers compared to control groups.

- HepG2 Liver Cancer Model : The compound exhibited a dose-dependent response with a marked decrease in cell viability and induction of apoptosis.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one, and how can reaction yields be maximized?

Answer:

The compound is typically synthesized via cyclization of a chlorophenyl-substituted precursor. A common approach involves reacting 4-chlorophenyl isocyanate with a β-hydroxyamine derivative under reflux in aprotic solvents like dichloromethane or THF. Catalysts such as triethylamine or DMAP may enhance reaction efficiency . Yield optimization requires precise stoichiometric control (e.g., 1:1 molar ratio of reactants) and inert atmosphere conditions to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol is recommended to achieve >85% purity .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one?

Answer:

- 1H NMR : The oxazolone ring protons (δ 4.2–4.5 ppm for H-2 and H-3) and aromatic protons (δ 7.3–7.6 ppm for the 4-chlorophenyl group) should show distinct splitting patterns. Integration ratios must align with expected proton counts .

- 13C NMR : Key signals include the carbonyl carbon (C=O, δ ~165 ppm) and oxazolone ring carbons (δ 60–70 ppm) .

- IR : Stretching vibrations for C=O (1740–1720 cm⁻¹) and C-O-C (1250–1150 cm⁻¹) confirm the oxazolone core .

Advanced: How do steric and electronic effects influence the reactivity of the 4-chlorophenyl group in nucleophilic substitution reactions?

Answer:

The electron-withdrawing chlorine atom activates the para position for nucleophilic attack but introduces steric hindrance. For example, in SNAr reactions, amines or thiols require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to displace the chloride. Computational studies (DFT) suggest that electron-deficient aryl rings favor faster substitution, but steric bulk from adjacent substituents can reduce reaction rates by ~30% . Kinetic monitoring via HPLC is advised to track competing side reactions .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound, such as varying IC₅₀ values in antimicrobial assays?

Answer:

Discrepancies often arise from differences in:

- Assay conditions : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), culture media, or incubation times. Standardizing protocols (e.g., CLSI guidelines) is critical .

- Compound purity : Impurities >5% can skew results. Validate purity via HPLC (≥95%) before testing .

- Solubility : Use DMSO as a co-solvent (≤1% v/v) to ensure uniform dissolution in aqueous buffers .

Advanced: How can X-ray crystallography elucidate conformational flexibility in the oxazolone ring?

Answer:

Single-crystal X-ray diffraction reveals bond angles and torsion angles critical for understanding ring puckering. For example, the dihydro-oxazolone ring typically adopts a planar conformation (torsion angle <5°), but steric interactions with the 4-chlorophenyl group can induce slight distortion (up to 10°). Data collection at 100 K minimizes thermal motion artifacts. Refinement with software like SHELXTL provides accurate electron density maps .

Basic: What are the key stability considerations for storing 4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one?

Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation.

- Moisture : Desiccate with silica gel to avoid hydrolysis of the oxazolone ring.

- Temperature : Long-term stability is maintained at –20°C; room temperature storage leads to ~5% decomposition over 6 months .

Advanced: How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can map binding affinities. For instance, the oxazolone ring may hydrogen bond with catalytic residues (e.g., Asp/Glu in proteases), while the 4-chlorophenyl group engages in hydrophobic interactions. Validate predictions with SPR or ITC to measure binding constants (KD) .

Basic: What analytical methods quantify trace impurities in synthesized batches?

Answer:

- HPLC-MS : Use a C18 column (ACN/water gradient) to separate impurities; ESI-MS identifies byproducts (e.g., hydrolyzed oxazolone).

- GC-FID : Detects volatile impurities (e.g., residual solvents) with detection limits <0.1% .

Advanced: How does the compound’s logP value influence its pharmacokinetic profile in preclinical studies?

Answer:

A calculated logP ~2.5 (via ChemDraw) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. In vivo, this correlates with a plasma half-life of ~4–6 hours in rodent models. Adjust logP via derivatization (e.g., adding polar groups) to enhance bioavailability .

Advanced: What mechanistic insights explain the compound’s inhibitory activity against cytochrome P450 enzymes?

Answer:

The 4-chlorophenyl group may coordinate with the heme iron in CYP3A4, while the oxazolone ring blocks substrate access. Competitive inhibition assays (IC₅₀ ~10 μM) and Lineweaver-Burk plots confirm a mixed inhibition mechanism. Metabolite identification via LC-QTOF-MS reveals hydroxylated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.